5-Bromoquinoxaline-6-carboxylic acid
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Overview
Description
5-Bromoquinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C9H5BrN2O2. This compound is part of the quinoxaline family, which is known for its diverse pharmacological and industrial applications . Quinoxalines are characterized by a fused benzene and pyrazine ring system, making them an essential structural unit in both chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinoxaline-6-carboxylic acid typically involves the bromination of quinoxaline derivatives. One common method is the reaction of 6-carboxyquinoxaline with bromine in the presence of a suitable solvent such as acetic acid . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods are designed to optimize reaction efficiency and minimize waste. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different quinoxaline derivatives with altered pharmacological properties.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can be further utilized in pharmaceutical and industrial applications .
Scientific Research Applications
5-Bromoquinoxaline-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromoquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The pathways involved often include the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells .
Comparison with Similar Compounds
Quinoxaline: The parent compound of 5-Bromoquinoxaline-6-carboxylic acid, known for its broad pharmacological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar structural features but different biological activities.
Cinnoline: Isomeric to quinoxaline, with distinct chemical properties and applications.
Uniqueness: this compound is unique due to its bromine substitution, which imparts specific reactivity and biological activity. This substitution allows for targeted modifications and the development of derivatives with enhanced pharmacological properties .
Properties
Molecular Formula |
C9H5BrN2O2 |
---|---|
Molecular Weight |
253.05 g/mol |
IUPAC Name |
5-bromoquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-5(9(13)14)1-2-6-8(7)12-4-3-11-6/h1-4H,(H,13,14) |
InChI Key |
BWCVYNDGVWCKMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1C(=O)O)Br |
Origin of Product |
United States |
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